Phthalimidomethyl butyl trithiocarbonate
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Overview
Description
- Solubility: It dissolves in several organic solvents at room temperature, including tetrahydrofuran (THF) and dichloromethane .
Phthalimidomethyl butyl trithiocarbonate: is a solid compound with a molecular formula of CHNOS. It appears as a colorless to pale yellow solid with a distinct odor.
Preparation Methods
Synthetic Routes: PTBTC can be synthesized through various methods, including radical polymerization techniques.
Reaction Conditions: The exact conditions depend on the specific synthetic route employed.
Industrial Production: Information on large-scale industrial production methods is limited, but PTBTC is commonly used in controlled radical polymerization processes .
Chemical Reactions Analysis
Reactivity: PTBTC is a reversible addition-fragmentation chain transfer (RAFT) agent, making it useful for controlled radical polymerization.
Common Reagents and Conditions: PTBTC participates in polymerization reactions with monomers such as butyl acrylate (BA) and N-isopropylacrylamide (NIPAM) .
Major Products: When used as a chain transfer agent (CTA), PTBTC leads to end-functional polymers with predictable molecular weights and narrow distributions .
Scientific Research Applications
Chemistry: PTBTC plays a crucial role in controlled radical polymerization, allowing precise control over polymer chain growth.
Biology and Medicine: While specific applications are not widely documented, its use in drug delivery systems and biomaterials is an area of interest.
Industry: PTBTC contributes to the development of functional materials and polymers .
Mechanism of Action
- PTBTC acts as a RAFT agent, facilitating controlled polymerization by reversible addition and fragmentation of polymer chains.
- Its mechanism involves mediating the transfer of growing polymer radicals, leading to well-defined polymer structures .
Comparison with Similar Compounds
- PTBTC’s uniqueness lies in its role as a RAFT agent, providing precise control over polymerization.
- Similar Compounds: While PTBTC is distinct, other RAFT agents, such as dithiocarbamates and xanthates, share similar functionalities .
Properties
CAS No. |
19194-21-9 |
---|---|
Molecular Formula |
C14H15NO2S3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-(butylsulfanylcarbothioylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO2S3/c1-2-3-8-19-14(18)20-9-15-12(16)10-6-4-5-7-11(10)13(15)17/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
OUCYVVFRLVYRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=S)SCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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